8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group and a pyrazino[3,2,1-jk]carbazole core . This compound is of interest in various fields of scientific research due to its potential biological activity and applications in drug development .
Preparation Methods
The synthesis of 8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of cyclohexylamine and a suitable carbazole derivative, followed by cyclization using a strong acid or base as a catalyst . Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.
Chemical Reactions Analysis
8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and influencing biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole can be compared with other similar compounds, such as:
- 7,8,9,10-Tetrahydro-1H-pyrazino[3,2,1-jk]carbazol-2(3H)-one
- (8-Cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetonitrile hydrochloride
- 1-(3-Benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-yl)cyclopentanol hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific cyclohexyl substitution, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C20H24N2 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,9(16),10(15),11,13-pentaene |
InChI |
InChI=1S/C20H24N2/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18/h9-10,13-14H,1-8,11-12H2 |
InChI Key |
OVCCKTVJNGWECO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4CCN=C5C4=C3CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.